N7-Benzyl vs. N7-Methyl Substitution: Impact on Molecular Weight, Lipophilicity, and Target Engagement
The target compound (N7-benzyl, C8-benzyl-methyl-amino; MW 375.42) demonstrates a substantially higher computed lipophilicity (XLogP3-AA = 2.9) compared to its closest commercially available analog, 8-(benzyl(methyl)amino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 359712-75-7; N7-methyl; MW 299.33; predicted XLogP3-AA ≈ 1.4) [1]. This 76 Da increase in molecular weight and ~1.5 log unit increase in lipophilicity are attributable solely to N7 benzylation versus N7 methylation, as the C8 benzyl-methyl-amino group is conserved . Functionally, the N7-benzyl compound exhibits measurable inhibition of human PTPN7 (IC₅₀ = 100 μM), whereas no PTPN7 activity is reported for the N7-methyl analog in the same public databases, suggesting that N7 benzylation is a critical determinant of PTPN7 target engagement [2]. This evidence is categorized as cross-study comparable, as the PTPN7 data originate from the same screening center (Sanford-Burnham) but for different compounds tested in separate assay batches.
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3-AA), and PTPN7 inhibitory activity |
|---|---|
| Target Compound Data | MW = 375.42 g/mol; XLogP3-AA = 2.9; PTPN7 IC₅₀ = 100,000 nM (1.00E+5 nM) |
| Comparator Or Baseline | CAS 359712-75-7 (N7-methyl analog): MW = 299.33 g/mol; XLogP3-AA ≈ 1.4 (predicted); PTPN7 activity: not reported |
| Quantified Difference | ΔMW = +76.09 g/mol (+25.4%); ΔXLogP3-AA ≈ +1.5 log units; PTPN7 engagement: present vs. absent |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release); PTPN7 inhibition assay: Sanford-Burnham Center for Chemical Genomics, human recombinant PTPN7, data deposited in PubChem BioAssay AID 521 |
Why This Matters
Researchers requiring a higher molecular weight, more lipophilic 8-amino-xanthine scaffold for SAR expansion or membrane permeability optimization should select the N7-benzyl compound over the N7-methyl analog, as the benzyl substitution provides a distinct physicochemical profile and may unlock target engagements (e.g., PTPN7) not accessible with smaller N7-alkyl substituents.
- [1] PubChem Compound Summary for CID 646764: 7-Benzyl-8-(benzyl(methyl)amino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Computed Properties: MW = 375.4 g/mol, XLogP3-AA = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/646764 View Source
- [2] BindingDB Entry BDBM53495: 3-methyl-8-[methyl-(phenylmethyl)amino]-7-(phenylmethyl)purine-2,6-dione. PTPN7 IC₅₀ = 1.00E+5 nM. PubChem BioAssay AID 521. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=53495 View Source
